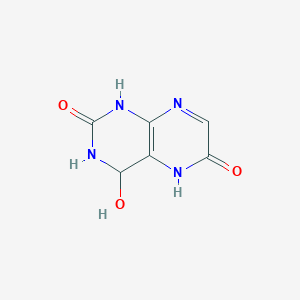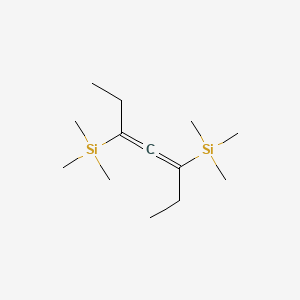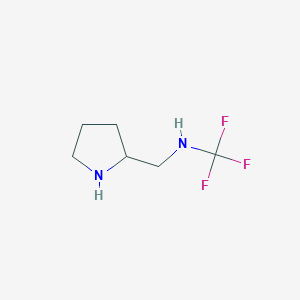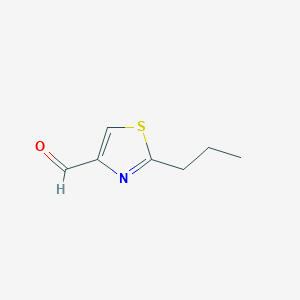
2-Propyl-4-thiazolecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyl-4-thiazolecarboxaldehyde is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by a propyl group attached to the second carbon and an aldehyde group attached to the fourth carbon of the thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-4-thiazolecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-propylthiazole with a formylating agent such as formic acid or formamide under acidic conditions. The reaction typically proceeds via electrophilic substitution, where the formyl group is introduced at the fourth position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions: 2-Propyl-4-thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Propyl-4-thiazolecarboxylic acid.
Reduction: 2-Propyl-4-thiazolemethanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced
科学的研究の応用
2-Propyl-4-thiazolecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 2-Propyl-4-thiazolecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction. The thiazole ring’s presence also contributes to its reactivity and potential biological activity .
類似化合物との比較
2-Thiazolecarboxaldehyde: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4-Methyl-2-thiazolecarboxaldehyde: Contains a methyl group instead of a propyl group, which can influence its steric and electronic properties.
Uniqueness: 2-Propyl-4-thiazolecarboxaldehyde is unique due to the presence of the propyl group, which can enhance its hydrophobicity and potentially improve its interaction with biological membranes or hydrophobic pockets in proteins.
特性
CAS番号 |
933721-20-1 |
|---|---|
分子式 |
C7H9NOS |
分子量 |
155.22 g/mol |
IUPAC名 |
2-propyl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-2-3-7-8-6(4-9)5-10-7/h4-5H,2-3H2,1H3 |
InChIキー |
OYNMOBCHQRDBPB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=CS1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



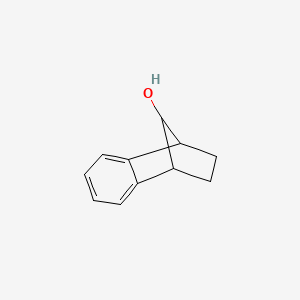
![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
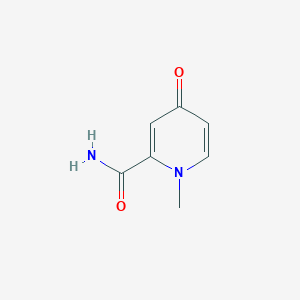
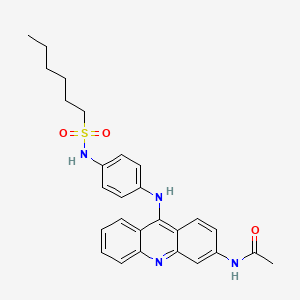
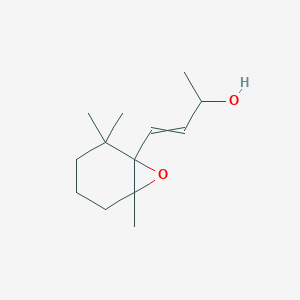
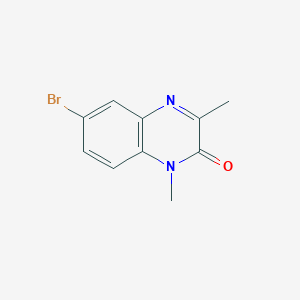

![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
